

# ENPP-1-IN-4: A Tool for Interrogating Purinergic Signaling

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## Compound of Interest

Compound Name: *Enpp-1-IN-4*

Cat. No.: *B12417219*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key metalloenzyme that plays a critical role in the regulation of extracellular purinergic signaling. By hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi), ENPP1 modulates the availability of nucleotides that act on various purinergic receptors.[1][2][3] More recently, ENPP1 has been identified as the primary hydrolase of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[4][5] Dysregulation of ENPP1 activity has been implicated in a range of pathologies, including cancer, inflammatory disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[5]

**ENPP-1-IN-4** is a potent and specific inhibitor of ENPP1.[6][7] While detailed quantitative data for **ENPP-1-IN-4** is not widely available in the public domain, its utility as a research tool for studying the physiological and pathological roles of ENPP1 is significant. These application notes provide an overview of **ENPP-1-IN-4**, its mechanism of action, and detailed protocols for its use in studying purinergic signaling.

## Mechanism of Action

**ENPP-1-IN-4** exerts its effects by inhibiting the enzymatic activity of ENPP1. By blocking the hydrolysis of ATP and cGAMP, **ENPP-1-IN-4** can be used to:

- Increase extracellular ATP levels: This allows for the study of ATP-mediated signaling through P2 receptors.
- Potentiate STING signaling: By preventing the degradation of cGAMP, **ENPP-1-IN-4** can enhance the activation of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[5]
- Modulate adenosine signaling: By blocking the initial step in the conversion of ATP to adenosine, **ENPP-1-IN-4** can indirectly affect adenosine receptor-mediated signaling.[1]

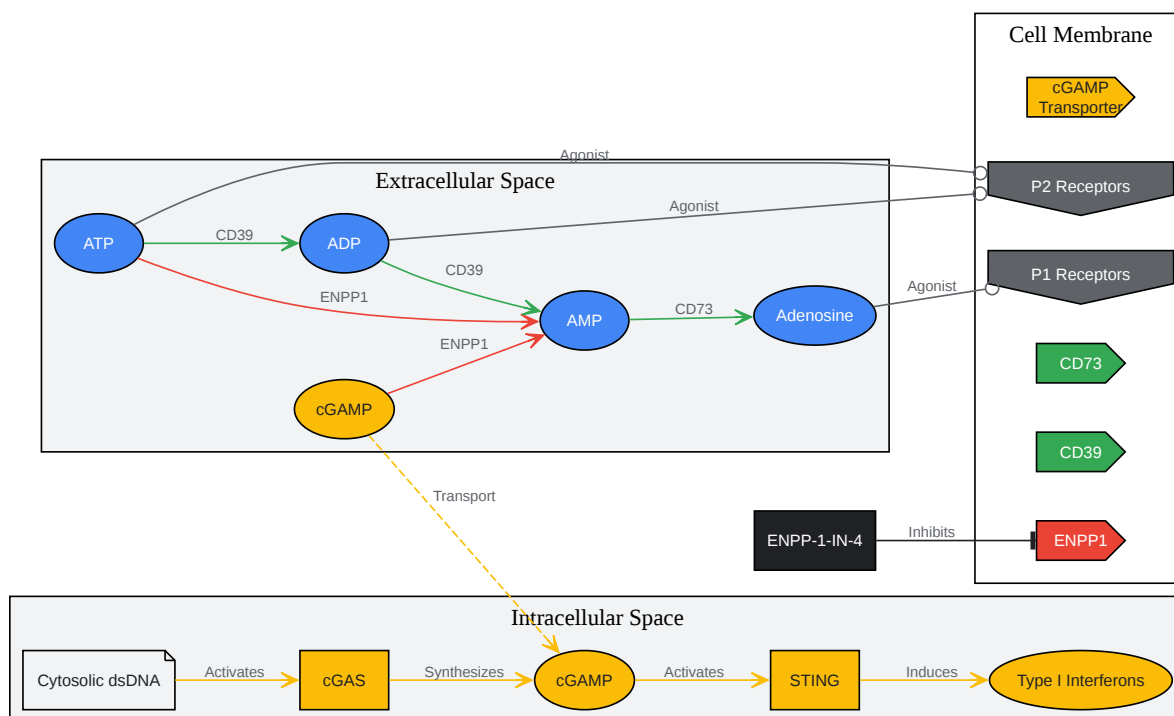
## Data Presentation

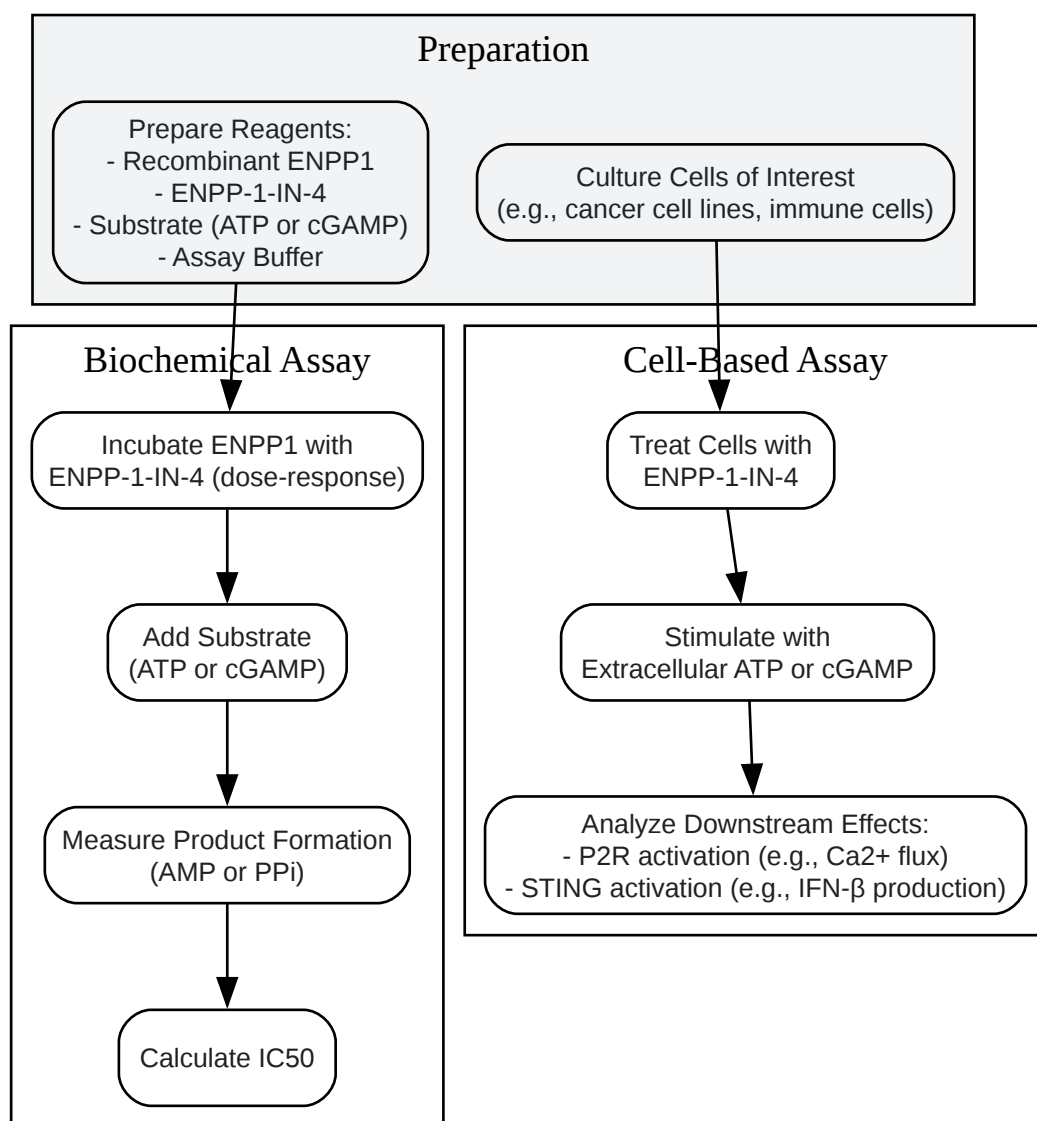
While specific quantitative data for **ENPP-1-IN-4** is not publicly available, the following table provides IC50 values for other known ENPP1 inhibitors to offer a comparative context for researchers.

| Inhibitor         | Target | IC50 (μM)                 | Reference            |
|-------------------|--------|---------------------------|----------------------|
| ENPP1 Inhibitor C | ENPP1  | 0.26                      | Cayman Chemical      |
| Enpp-1-IN-13      | ENPP1  | 1.29                      | Cambridge Bioscience |
| Compound 43       | ENPP1  | Potent (in vivo efficacy) | [8]                  |

## Signaling Pathways and Experimental Workflows

To visualize the role of ENPP1 in purinergic signaling and the mechanism of its inhibition, the following diagrams are provided.





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